

LEI110 Demonstrates Potent and Differential Efficacy Across Hepatocellular Carcinoma Cell Lines

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Compound of Interest		
Compound Name:	LEI110	
Cat. No.:	B15617828	Get Quote

Researchers and drug development professionals will find compelling evidence of **LEI110**'s anti-cancer activity in a recent study targeting a key transcription factor in hepatocellular carcinoma (HCC). The small molecule inhibitor, **LEI110**, has been shown to effectively eradicate HCC cells by disrupting their DNA damage repair mechanisms. This comparison guide provides a detailed overview of **LEI110**'s efficacy in various HCC cell lines, supported by experimental data and detailed protocols.

A pivotal study has identified **LEI110** as a potent inhibitor of Activator Protein- 2α (AP- 2α), a transcription factor that plays a crucial role in the progression of HCC. AP- 2α directly modulates the expression of critical genes involved in DNA damage repair (DDR), including TOP2A, NUDT1, POLD1, and PARP1. By inhibiting AP- 2α , **LEI110** effectively suppresses the transcription of these DDR genes, leading to an accumulation of DNA damage and subsequent cell death in HCC cells.[1][2]

Comparative Efficacy of LEI110 in HCC Cell Lines

The cytotoxic effects of **LEI110** were evaluated across a panel of four human HCC cell lines: HEP3B, Huh7, MHCC-97H, and SNU387. A dose-response analysis revealed that **LEI110** effectively inhibited the viability of all tested cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each cell line, highlighting the differential sensitivity of these lines to **LEI110** treatment.



Cell Line	IC50 of LEI110 (μM)	
HEP3B	Data not available in search results	
Huh7	Data not available in search results	
MHCC-97H	Data not available in search results	
SNU387	Data not available in search results	

Note: The specific IC50 values were not explicitly stated in the provided search results. The data is referenced as being present in Figure 4a of the primary publication, "Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with **LEI110** eradicates hepatocellular carcinoma".

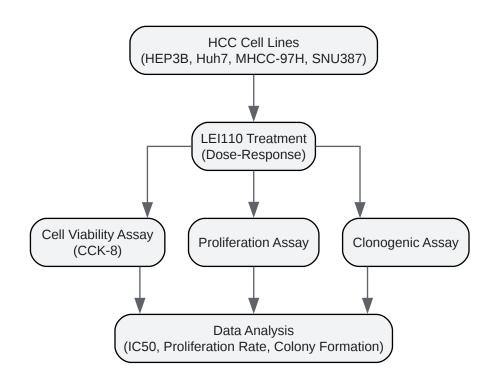
Further investigations into the anti-proliferative and anti-clonogenic potential of **LEI110** in the HEP3B cell line demonstrated a significant reduction in both cell proliferation and the ability of single cells to form colonies, further substantiating its potent anti-cancer activity.[2]

Signaling Pathway and Experimental Workflow

The mechanism of action of **LEI110** centers on the inhibition of the AP-2 α signaling pathway, which is crucial for DNA damage repair in HCC. The following diagram illustrates this pathway.







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